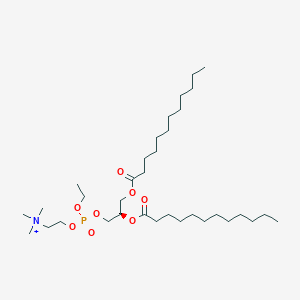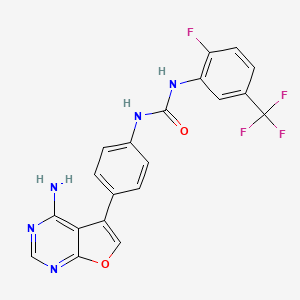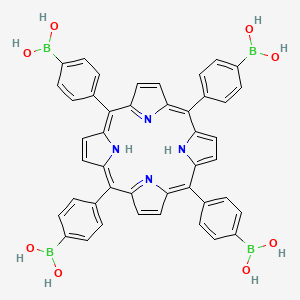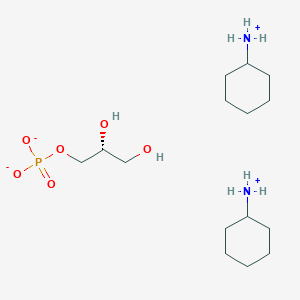
2-((((R)-2,3-Bis(dodecanoyloxy)propoxy)(ethoxy)phosphoryl)oxy)-N,N,N-trimethylethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine is a medium-chain cationic phosphocholine. It is a synthetic lipid compound that has garnered interest due to its potential applications in gene therapy and drug delivery systems. This compound is particularly notable for its ability to form lipoplexes, which are complexes of lipids and nucleic acids, facilitating the delivery of genetic material into cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine can be synthesized through a multi-step process involving the esterification of glycerol with lauric acid, followed by the introduction of an ethylphosphocholine group. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification and subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the lipid tails, altering the compound’s properties.
Substitution: The ethylphosphocholine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the ethylphosphocholine group, depending on the desired derivative.
Major Products Formed
Oxidized derivatives: These products have altered lipid tail structures, impacting their interaction with biological membranes.
Reduced derivatives: These products have modified lipid tails, potentially enhancing their stability and interaction with nucleic acids.
Substituted derivatives: These products have different functional groups, which can be tailored for specific applications in drug delivery and gene therapy.
Scientific Research Applications
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine has a wide range of applications in scientific research, including:
Gene Therapy: The compound is used to form lipoplexes for the delivery of genetic material into cells, enhancing transfection efficiency.
Drug Delivery: It is employed in the formulation of lipid-based drug delivery systems, improving the bioavailability and targeting of therapeutic agents.
Biological Research: The compound is used to study the interaction of lipids with biological membranes, providing insights into membrane dynamics and function.
Industrial Applications: It is utilized in the development of novel materials and formulations for various industrial applications, including cosmetics and pharmaceuticals.
Mechanism of Action
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine exerts its effects through the formation of lipoplexes, which facilitate the delivery of genetic material into cells. The compound interacts with nucleic acids through electrostatic interactions, forming stable complexes that can be taken up by cells via endocytosis. Once inside the cell, the lipoplexes release the genetic material, allowing it to exert its therapeutic effects.
Comparison with Similar Compounds
1,2-Dilauroyl-sn-glycero-3-ethylphosphocholine is unique in its ability to form stable lipoplexes with high transfection efficiency. Similar compounds include:
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine: This compound has longer lipid tails, which can impact its interaction with nucleic acids and biological membranes.
1,2-Dimyristoyl-sn-glycero-3-ethylphosphocholine: This compound has shorter lipid tails, which can affect its stability and transfection efficiency.
1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine: This compound has different lipid tail lengths, influencing its properties and applications.
Properties
Molecular Formula |
C34H69NO8P+ |
|---|---|
Molecular Weight |
650.9 g/mol |
IUPAC Name |
2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C34H69NO8P/c1-7-10-12-14-16-18-20-22-24-26-33(36)39-30-32(31-42-44(38,40-9-3)41-29-28-35(4,5)6)43-34(37)27-25-23-21-19-17-15-13-11-8-2/h32H,7-31H2,1-6H3/q+1/t32-,44?/m1/s1 |
InChI Key |
FWDJMVRDGFEPLQ-JQVFBXDASA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)


![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)





